3-(Methylamino)azetidin-2-one,aceticacid
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Overview
Description
3-(Methylamino)azetidin-2-one,aceticacid is a compound that belongs to the class of azetidinones, which are four-membered lactam rings. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-2-one derivatives, including 3-(Methylamino)azetidin-2-one,aceticacid, can be achieved through various methods. One common approach involves the cyclization of azomethine compounds with chloroacetyl chloride in the presence of triethylamine . Another method includes the use of Pd-catalyzed asymmetric allylation of azalactones .
Industrial Production Methods
Industrial production of azetidin-2-one derivatives often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)azetidin-2-one,aceticacid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the azetidinone ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
3-(Methylamino)azetidin-2-one,aceticacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly antibiotics.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-(Methylamino)azetidin-2-one,aceticacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, azetidinones are known to inhibit serine proteases, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound of the azetidinone family.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: A substituted azetidinone with significant biological activity.
Spiro-azetidin-2-one derivatives: Known for their diverse pharmacological properties.
Uniqueness
3-(Methylamino)azetidin-2-one,aceticacid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylamino group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C6H12N2O3 |
---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
acetic acid;3-(methylamino)azetidin-2-one |
InChI |
InChI=1S/C4H8N2O.C2H4O2/c1-5-3-2-6-4(3)7;1-2(3)4/h3,5H,2H2,1H3,(H,6,7);1H3,(H,3,4) |
InChI Key |
CWKYREAHGOOQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNC1CNC1=O |
Origin of Product |
United States |
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